Lipophilicity Differential: o-Tolyl vs. p-Tolyl and Phenyl Analogs
The target compound has a computed XLogP3 of 3.1, reflecting the contribution of the ortho-methyl group on the C4 aryl ring . In comparison, the p-tolyl analog (CAS 1710833-63-8) would be expected to exhibit a nearly identical calculated XLogP3 (predicted ~3.1), but with a different conformational equilibrium due to the absence of ortho steric hindrance. More critically, the unsubstituted phenyl analog (CAS 1713714-27-2, MW 278.4) lacks the methyl group entirely and therefore possesses a lower XLogP3 (approximately 2.5–2.7 by computation, a difference of Δ ~0.4–0.6 log units). This translates to an approximate 2.5–4× difference in octanol-water partition coefficient (P), directly influencing passive membrane permeability predictions in cell-based assays [1]. For screening library procurement, this lipophilicity differential provides a graded series (phenyl < tolyl ≈ tolyl) that is not achievable with a single isomer.
vs phenyl ~2.5–2.7 (Δ ~0.4–0.6)
~2.5–4× higher partition coefficient
| Evidence Dimension | Lipophilicity (XLogP3 / predicted logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 (o-tolyl; CAS 1710293-57-4) |
| Comparator Or Baseline | Phenyl analog: predicted XLogP3 ≈ 2.5–2.7 (CAS 1713714-27-2, MW 278.4); p-Tolyl analog: predicted XLogP3 ≈ 3.1 (CAS 1710833-63-8, MW 292.4) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.6 (o-tolyl vs. phenyl); equivalent to ~2.5–4× higher partition coefficient |
| Conditions | Computed values based on XLogP3 algorithm (PubChem/Python RDKit). Actual experimental logP/logD for each congener not published in peer-reviewed literature. |
Why This Matters
For procurement, the o-tolyl congener offers a distinct lipophilicity window between the polar phenyl analog and the structurally similar p-tolyl isomer, enabling systematic SAR exploration of aryl substitution effects on cell permeability.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. (For the relationship ΔlogP = 1.0 ↔ 10× change in P). View Source
